molecular formula C9H7ClS B1316481 2-(Chloromethyl)-1-benzothiophene CAS No. 2076-88-2

2-(Chloromethyl)-1-benzothiophene

Cat. No.: B1316481
CAS No.: 2076-88-2
M. Wt: 182.67 g/mol
InChI Key: JHDSVVPTMIYVGV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a chloromethyl group at the second position of the benzothiophene ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-benzothiophene typically involves the chloromethylation of 1-benzothiophene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows:

    Starting Materials: 1-Benzothiophene, formaldehyde, hydrochloric acid, zinc chloride.

    Reaction Conditions: The reaction is carried out under acidic conditions with zinc chloride as the catalyst. The formaldehyde carbonyl is protonated, making the carbon more electrophilic.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-benzothiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, thiol, or amino derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-(Chloromethyl)-1-benzothiophene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1-benzimidazole
  • 2-(Chloromethyl)-1-benzoxazole
  • 2-(Chloromethyl)-1-benzofuran

Uniqueness

2-(Chloromethyl)-1-benzothiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its benzimidazole, benzoxazole, and benzofuran analogs

Properties

IUPAC Name

2-(chloromethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDSVVPTMIYVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510524
Record name 2-(Chloromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2076-88-2
Record name 2-(Chloromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-1-benzothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of benzo[b]thiophen-2-yl-methanol (1 eq.) in thionyl chloride was stirred at 20° C. for 1 h. The crude was concentrated under reduced pressure then partitioned between a saturated aqueous solution of NaHCO3 and EtOAc. The organic layer was separated, dried over MgSO4, filtered and concentrated under reduced pressure to afford 2-chloromethyl-benzo[b]thiophene, used as such without further purification.
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